N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN4O2/c16-12-4-2-1-3-11(12)14-7-10(20-22-14)8-19-15(21)13-9-17-5-6-18-13/h1-7,9H,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VICFQJAEVFPMRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NO2)CNC(=O)C3=NC=CN=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Coupling with Pyrazine-2-carboxamide: The final step involves coupling the 5-(2-fluorophenyl)isoxazole with pyrazine-2-carboxamide using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated synthesis and purification systems would also be integral to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxides.
Reduction: Reduction reactions can target the nitro groups if present, converting them into amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides of the isoxazole ring, while reduction could produce amines from nitro groups.
Scientific Research Applications
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. The isoxazole and pyrazine rings may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Modifications
Thiadiazole vs. Isoxazole Derivatives
A key analog, N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-1,3,4-thiadiazol-2-yl)pyrazine-2-carboxamide (), replaces the isoxazole with a 1,3,4-thiadiazole core. The thiadiazole ring, containing sulfur and nitrogen, may enhance metabolic stability compared to isoxazole. Structure-activity relationship (SAR) studies indicate that phenyl substituents (e.g., 2-fluorophenyl in the target compound) confer higher activity than methyl groups, likely due to improved hydrophobic interactions with targets .
Biphenyl and Quinoline Derivatives
N-(4′-Chloro-2-methyl-[1,1′-biphenyl]-4-yl)pyrazine-2-carboxamide () substitutes the isoxazole with a biphenyl group. In contrast, the target compound’s fluorophenylisoxazole balances lipophilicity and electronic effects, which could optimize target engagement .
Substituent Effects on Activity and Physicochemical Properties
Fluorine vs. Trifluoromethyl Groups
The 2-fluorophenyl group in the target compound provides moderate electron-withdrawing effects, whereas analogs like 3-[3-[1-[[3,5-bis(trifluoromethyl)benzoyl]amino]ethyl]pyrazin-2-yl]-N-ethyl-N-methyl-1,2,4-oxadiazole-5-carboxamide () use trifluoromethyl groups. Trifluoromethyl substituents significantly enhance lipophilicity and metabolic resistance but may introduce steric hindrance. The fluorine in the target compound offers a balance between electronic modulation and steric tolerance .
Alkylamino Substitutions
A series of 5-(alkylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamides () with varying chain lengths (propyl to heptyl) demonstrate that longer alkyl chains (e.g., heptyl) reduce melting points (148–149°C) compared to shorter chains (155–156°C for propyl). The target compound’s rigid isoxazole-methyl group likely increases melting point and crystallinity, impacting formulation stability .
Data Tables
Table 1: Comparison of Pyrazine-2-carboxamide Derivatives
| Compound Name | Core Structure | Key Substituents | Melting Point (°C) | Yield (%) | Biological Activity (If Reported) |
|---|---|---|---|---|---|
| N-((5-(2-Fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide (Target) | Isoxazole | 2-Fluorophenyl, methyl | N/A | N/A | N/A |
| N-(5-(4-{[3,5-bis(trifluoromethyl)phenyl]sulfonyl}piperazine-1-yl)-thiadiazol | Thiadiazole | Trifluoromethylphenyl, sulfonyl | N/A | N/A | ~75% anticonvulsant inhibition |
| 5-(Hexylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1d) | Pyrazine | Hexylamino, trifluoromethylphenyl | 148–149 | 92 | Antimycobacterial |
| N-(4′-Chloro-2-methyl-biphenyl-4-yl)pyrazine-2-carboxamide | Biphenyl | Chloro, methyl | N/A | 72 | N/A |
Biological Activity
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an isoxazole ring, a pyrazine moiety, and a carboxamide functional group. The presence of the fluorophenyl group enhances its lipophilicity and may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H13FN4O2 |
| Molecular Weight | 284.29 g/mol |
| CAS Number | 1209287-42-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various disease pathways. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes, potentially modulating inflammatory and cancer-related pathways.
Biological Activities
-
Antimicrobial Activity :
- Studies have indicated that derivatives of isoxazole compounds exhibit moderate antimicrobial properties. For instance, compounds similar to this compound have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL .
-
Anticancer Potential :
- Research has highlighted the potential of pyrazine derivatives in cancer therapy. The compound's structural features may contribute to its ability to inhibit tumor growth by targeting specific oncogenic pathways. In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines.
- Anti-inflammatory Effects :
Case Studies and Research Findings
A variety of studies have explored the biological activity of this compound and its analogs:
Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of isoxazole derivatives, this compound was tested against multiple strains of bacteria and fungi. The results indicated that it exhibited significant antibacterial activity with an MIC comparable to standard antibiotics .
Study 2: Anticancer Activity
A research team investigated the cytotoxic effects of various pyrazine derivatives on human cancer cell lines. The findings revealed that this compound induced cell cycle arrest and apoptosis in breast cancer cells, suggesting a potential role in cancer treatment.
Study 3: Anti-inflammatory Mechanism
In vitro assays demonstrated that this compound effectively reduced the secretion of inflammatory markers in activated macrophages. This suggests that it may serve as a therapeutic agent for conditions characterized by excessive inflammation, such as rheumatoid arthritis .
Q & A
Basic Research Questions
Q. What are the typical synthetic routes and key intermediates for synthesizing N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)pyrazine-2-carboxamide?
- Methodological Answer : The compound is synthesized via multi-step protocols involving coupling reactions. For example, pyrazine-2-carboxylic acid derivatives are often activated using coupling agents like isobutyl chloroformate or trimethylacetyl chloride in dichloromethane or 1,2-dichloroethane. Intermediate steps may involve nucleophilic substitution at the isoxazole ring, as seen in analogous syntheses of fluorophenyl-isoxazole derivatives . Key intermediates include activated esters (e.g., methyl carboxylates) and substituted pyrazine precursors.
Q. How is the compound characterized analytically to confirm its structure and purity?
- Methodological Answer : Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (ESI-MS or EI-MS). For example, rotameric forms in related compounds are resolved using ¹H NMR at 400 MHz in CDCl₃, with integration ratios confirming conformational populations . Purity is validated via HPLC (>95%) and elemental analysis for C, H, N content .
Q. What are the known biological targets or pharmacological activities associated with this compound?
- Methodological Answer : While direct data on this compound is limited, structurally related fluorophenyl-isoxazole-pyrazine hybrids exhibit anti-inflammatory, anticancer, and antimicrobial activities. These effects are often evaluated via in vitro assays (e.g., enzyme inhibition, cell viability assays) and molecular docking studies targeting kinases or inflammatory mediators .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?
- Methodological Answer : Yield optimization involves solvent selection (e.g., dichloromethane vs. 1,2-dichloroethane), temperature control (e.g., −15°C for activation steps), and stoichiometric tuning of coupling agents. For instance, switching from isobutyl chloroformate to trimethylacetyl chloride increased yields by 5% in analogous pyrazine carboxamide syntheses . Catalytic additives like ytterbium triflate may also enhance cyclization efficiency in isoxazole formation .
Q. How can researchers resolve contradictory data on biological activity across different studies?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Rigorous analytical validation (HPLC, NMR) and dose-response profiling are critical. Comparative studies using structural analogs (e.g., thiophene vs. furan substitutions) can isolate pharmacophore contributions . Additionally, in vivo models may clarify discrepancies observed in vitro.
Q. What computational strategies are effective for predicting binding interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger Suite) and molecular dynamics simulations are used to model interactions. For example, pyrazine-carboxamide derivatives targeting kinases are docked into ATP-binding pockets, with binding affinity validated via MM-GBSA calculations . Quantum chemical methods (DFT) predict electronic properties influencing reactivity or solubility .
Q. How can stereochemical challenges in synthesis or analysis be addressed?
- Methodological Answer : Chiral chromatography (e.g., Chiralpak columns) or diastereomeric salt formation resolves enantiomers. For stereochemical characterization, NOESY NMR or X-ray crystallography is employed. In one study, stereocenters in a related benzo[b]pyrido phenoxazine derivative were resolved using chiral auxiliaries and confirmed via X-ray .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
